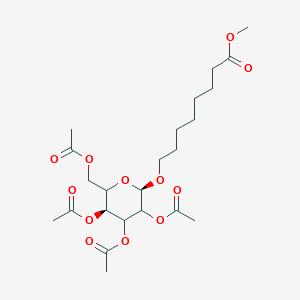

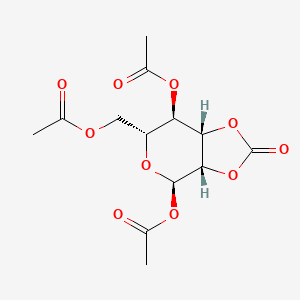

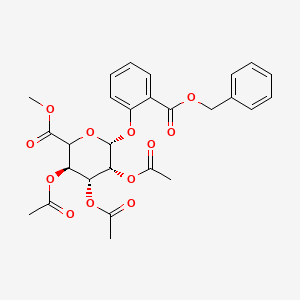

1,4,6-三-O-乙酰-2,3-O-羰基-α-D-甘露呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is an essential compound utilized in the field of biomedicine . It showcases its significance due to its intricate chemical composition .

Synthesis Analysis

The synthesis of partially protected carbohydrates like 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves manipulating only one type of a protecting group for a given substrate . The process involves the uniform protection of the unprotected starting material in a way that only one (or two) hydroxyl groups remain unprotected . The second focus involves regioselective partial deprotection of uniformly protected compounds in a way that only one (or two) hydroxyl groups become liberated .

Molecular Structure Analysis

The molecular formula of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is C13H16O10 . The structure of this compound is intricate, with multiple acetyl and carbonyl groups attached to the mannopyranose ring .

Chemical Reactions Analysis

The polymerization of compounds similar to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose proceeds readily at temperatures from −100 to +25°C when catalyzed or initiated by Lewis acids or carbonium ions .

科学研究应用

Analgesic Activity

A compound similar to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, specifically 2-O-β-D-(3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, was found in Ficus populifolia and showed strong potential as an analgesic agent . This suggests that 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose could potentially have similar properties.

Glycosylation

α-D-Mannose pentaacetate, a compound related to 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose, has been used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . This indicates that 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose could potentially be used in similar applications.

Preparation of Glycopyranoside Phosphates

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, another related compound, is used for the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . This suggests that 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose could potentially be used in similar applications.

作用机制

The exact mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is not clear from the available literature. However, it is known that carbohydrates play a crucial role in various biological processes, including cell-cell recognition and immune response .

未来方向

The future research directions could involve exploring the potential applications of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose in biomedicine, given its intricate chemical composition . Further studies could also focus on its synthesis and the development of more efficient and scalable methods .

属性

IUPAC Name |

[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYSWHGJPLCVAV-GCHJQGSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

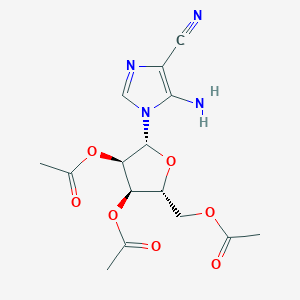

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)